4-(4-Amino-3-fluorophenoxy)picolinic acid
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Overview
Description
4-(4-Amino-3-fluorophenoxy)picolinic acid is an organic compound with the molecular formula C12H9FN2O3. It is a derivative of picolinic acid, which is a pyridine carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-3-fluorophenoxy)picolinic acid typically involves several key steps:
O-Alkylation: The process begins with the O-alkylation of 4-amino-3-fluorophenol with a suitable alkylating agent.
Nitration: The resulting product undergoes nitration to introduce a nitro group.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized to increase yield and purity while reducing costs and environmental impact. One method involves the use of an inorganic base to replace potassium t-butoxide, which addresses safety concerns and simplifies the process. The final product is obtained through crystallization, which is more efficient and environmentally friendly compared to traditional extraction and purification methods .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-3-fluorophenoxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Iron chloride (FeCl3) and hydrazine hydrate are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups results in the formation of amino derivatives .
Scientific Research Applications
4-(4-Amino-3-fluorophenoxy)picolinic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-(4-Amino-3-fluorophenoxy)picolinic acid involves its interaction with molecular targets such as zinc finger proteins (ZFPs). By binding to ZFPs, the compound disrupts zinc binding and alters protein structure, inhibiting their function. This mechanism is particularly relevant in the context of antiviral and immunomodulatory activities .
Comparison with Similar Compounds
Similar Compounds
Regorafenib: A structurally related compound used as a multiple protein kinase inhibitor.
Sorafenib: Another kinase inhibitor with a similar structure but different pharmacological properties.
Pazopanib: A tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
4-(4-Amino-3-fluorophenoxy)picolinic acid is unique due to its specific fluorine substitution, which imparts distinct biochemical properties and enhances its pharmacological potency. This makes it a valuable intermediate in the synthesis of drugs with broad antiangiogenic and antineoplastic activities .
Properties
IUPAC Name |
4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-9-5-7(1-2-10(9)14)18-8-3-4-15-11(6-8)12(16)17/h1-6H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAWWLQTZKNTIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=NC=C2)C(=O)O)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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